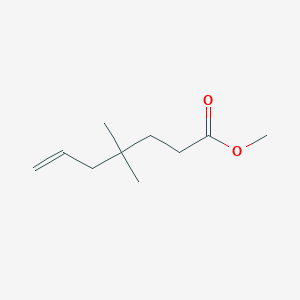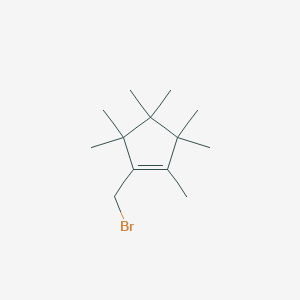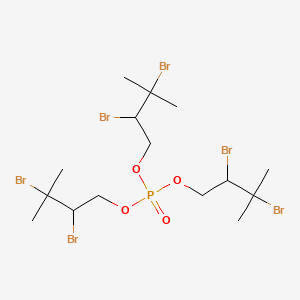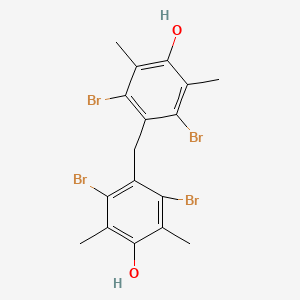
4,4'-Methylenebis(3,5-dibromo-2,6-dimethylphenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Methylenebis(3,5-dibromo-2,6-dimethylphenol) is an organic compound with the molecular formula C17H16Br4O2. It is a derivative of bisphenol, characterized by the presence of bromine atoms and methyl groups on the phenol rings. This compound is known for its applications in various fields, including polymer chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis(3,5-dibromo-2,6-dimethylphenol) typically involves the reaction of 2,6-dimethylphenol with formaldehyde in the presence of a catalyst, followed by bromination. The reaction conditions often include:
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Bromination: The bromination step involves the use of bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Methylenebis(3,5-dibromo-2,6-dimethylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Debrominated phenols.
Substitution: Functionalized phenols with various substituents.
Aplicaciones Científicas De Investigación
4,4’-Methylenebis(3,5-dibromo-2,6-dimethylphenol) has several scientific research applications:
Polymer Chemistry: Used as a monomer or additive in the synthesis of flame-retardant polymers.
Material Science: Incorporated into materials to enhance thermal stability and mechanical properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of high-performance materials and coatings.
Mecanismo De Acción
The mechanism of action of 4,4’-Methylenebis(3,5-dibromo-2,6-dimethylphenol) involves its interaction with molecular targets through its phenolic and brominated groups. These interactions can lead to:
Inhibition of Enzymes: The compound can inhibit certain enzymes by binding to their active sites.
Modulation of Receptor Activity: It can interact with receptors, altering their activity and downstream signaling pathways.
Antioxidant Activity: The phenolic groups can scavenge free radicals, providing antioxidant effects.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Methylenebis(2,6-dimethylphenol): Similar structure but lacks bromine atoms.
4,4’-Methylenebis(2,6-diethylaniline): Contains ethyl groups instead of methyl groups and amine groups instead of phenolic groups.
4,4’-Isopropylidenebis(2,6-dimethylphenol): Contains an isopropylidene bridge instead of a methylene bridge.
Uniqueness
4,4’-Methylenebis(3,5-dibromo-2,6-dimethylphenol) is unique due to the presence of bromine atoms, which impart distinct chemical and physical properties. These properties include enhanced flame retardancy and potential biological activity, making it valuable in specialized applications.
Propiedades
Número CAS |
112756-51-1 |
|---|---|
Fórmula molecular |
C17H16Br4O2 |
Peso molecular |
571.9 g/mol |
Nombre IUPAC |
3,5-dibromo-4-[(2,6-dibromo-4-hydroxy-3,5-dimethylphenyl)methyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C17H16Br4O2/c1-6-12(18)10(13(19)7(2)16(6)22)5-11-14(20)8(3)17(23)9(4)15(11)21/h22-23H,5H2,1-4H3 |
Clave InChI |
NRYMKBCXSUVWQA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1Br)CC2=C(C(=C(C(=C2Br)C)O)C)Br)Br)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


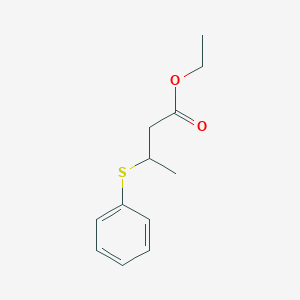
![2,2'-(Diselane-1,2-diyl)bis[N,N-di(propan-2-yl)benzamide]](/img/structure/B14319481.png)


![N-[3-(4-Chlorophenyl)prop-2-EN-1-ylidene]hydroxylamine](/img/structure/B14319495.png)
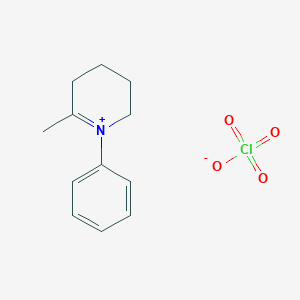
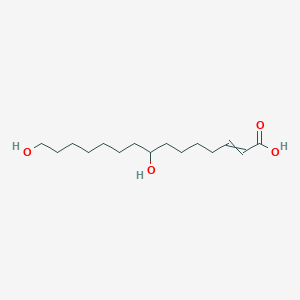
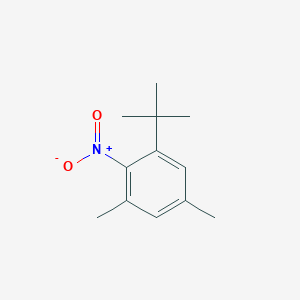
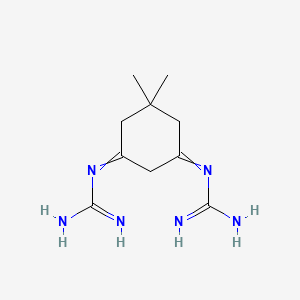
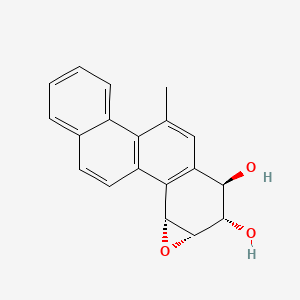
![1-[Chloro(4-methylphenyl)methyl]-4-phenoxybenzene](/img/structure/B14319524.png)
